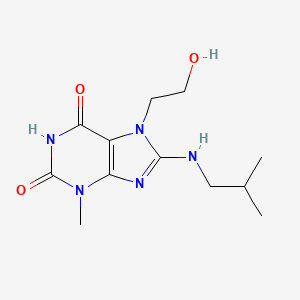![molecular formula C20H19N3O3 B2590850 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide CAS No. 899746-77-1](/img/structure/B2590850.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide is a complex organic compound that features a pyridazine ring substituted with an ethoxy group and a phenyl ring, which is further connected to a methoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyridazine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to maximize efficiency and minimize costs .
化学反応の分析
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
科学的研究の応用
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target. For example, in medicinal chemistry, it might inhibit a particular enzyme involved in disease progression .
類似化合物との比較
Similar Compounds
Sulfaethoxypyridazine: Another pyridazine derivative with antibacterial properties.
Pyridaben: A pyridazine-based pesticide.
Norflurazon: A pyridazinone herbicide
Uniqueness
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups, along with the benzamide moiety, makes it a versatile compound for various applications, distinguishing it from other pyridazine derivatives .
特性
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-19-12-11-18(22-23-19)15-5-4-6-16(13-15)21-20(24)14-7-9-17(25-2)10-8-14/h4-13H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHSJBNBQYUOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-dimethoxy-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide](/img/structure/B2590767.png)
![1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2590769.png)
![N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2590771.png)
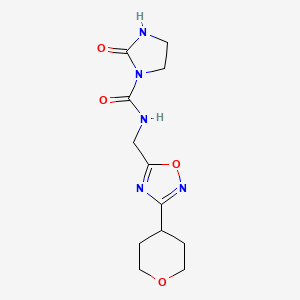
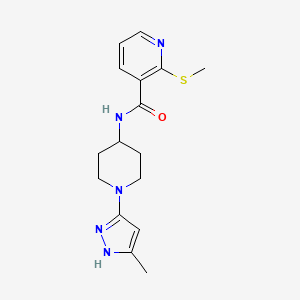
![N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)but-2-ynamide](/img/structure/B2590777.png)
![N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2590778.png)
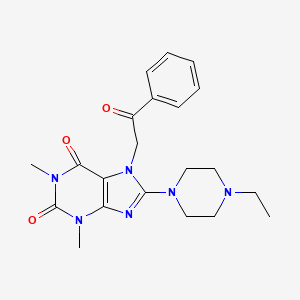
![N'-[(1E)-1-{[1,1'-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide](/img/structure/B2590780.png)
![7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2590782.png)
![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane](/img/structure/B2590783.png)
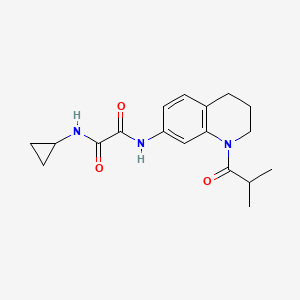
![1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2590787.png)
